6-allyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
説明
6-Allyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a dihydropyrimidinone derivative characterized by a fused pyrrolo-pyrimidine-dione core. Its structure features an allyl group at position 6 and an o-tolyl (2-methylphenyl) substituent at position 4.
特性
IUPAC Name |
4-(2-methylphenyl)-6-prop-2-enyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-3-8-19-9-12-13(15(19)20)14(18-16(21)17-12)11-7-5-4-6-10(11)2/h3-7,14H,1,8-9H2,2H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNWTUGOCMSAAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(CN(C3=O)CC=C)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 6-allyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula: C15H18N2O2
- Molecular Weight: 258.32 g/mol
This compound features a pyrrolo-pyrimidine core with an allyl group and an o-tolyl substituent, contributing to its unique biological properties.
Antinociceptive Properties
Research indicates that derivatives of the pyrrolo[3,4-d]pyrimidine structure exhibit significant antinociceptive (pain-relieving) properties. In studies involving various animal models, such as the "hot plate" and "writhing" tests, compounds similar to this compound demonstrated analgesic effects comparable to traditional analgesics like morphine and aspirin .
Table 1: Analgesic Activity of Pyrrolo[3,4-d]pyrimidine Derivatives
| Compound | Test Method | Dose (mg/kg) | Effect |
|---|---|---|---|
| 9 | Writhing | 37.5 | Significant pain relief |
| 11 | Hot Plate | 50 | Comparable to morphine |
| Control | - | 0 | Baseline response |
Sedative Effects
In addition to analgesic properties, certain derivatives have shown sedative effects. The compounds inhibited locomotor activity in mice and prolonged the duration of sleep induced by anesthetics like thiopental . This dual action suggests potential applications in treating conditions requiring both pain relief and sedation.
Antitumor Activity
Pyrrolo[3,4-d]pyrimidine derivatives have also been evaluated for their anticancer properties. Studies have indicated that these compounds can selectively inhibit tumor cell growth through mechanisms involving folate receptor-mediated transport . For instance, certain regioisomers of pyrrolo[2,3-d]pyrimidines were found to be potent nanomolar inhibitors against human tumor cell lines .
Table 2: Antitumor Activity of Pyrrolo[3,4-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| 3a | KB | <0.1 | High |
| 3b | IGROV1 | <0.5 | High |
The biological activity of this compound is attributed to its ability to interact with various biological targets. For example:
- Inhibition of Enzymes: Some derivatives inhibit enzymes involved in purine biosynthesis.
- Receptor Interaction: The compounds may interact with folate receptors or other cellular transport mechanisms.
類似化合物との比較
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of pyrrolo[3,4-d]pyrimidine-dione derivatives are highly dependent on substituent variations. Below is a detailed comparison with key analogs:
Structural Analogues and Substituent Effects
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The o-tolyl group (methyl-substituted phenyl) in Compound X is electron-donating, contrasting with the electron-withdrawing 4-cyanophenyl in neutrophil elastase inhibitors. This difference likely influences binding to target proteins.
- Allyl vs.
Analysis :
- Compound A demonstrates potent α-glucosidase inhibition (81.99% at 1.02 µg/mL), attributed to hydrogen bonding between its 4-hydroxyphenyl group and the enzyme’s active site. Molecular docking revealed a stable interaction (RMSD: 1.7 Å), comparable to the standard drug.
- Neutrophil Elastase Inhibitors (e.g., 4-cyanophenyl derivatives) rely on electron-deficient aromatic rings for enzyme binding. The absence of such groups in Compound X suggests divergent target specificity.
Physicochemical and Spectroscopic Properties
Key inferences:
Molecular Docking and Mechanistic Insights
- Compound A exhibited a binding energy of -7.9 kcal/mol to α-glucosidase, driven by hydrophobic interactions with benzyl and hydrogen bonds with 4-hydroxyphenyl.
- Hypothesis for Compound X : The o-tolyl group may engage in hydrophobic interactions, while the allyl group could introduce steric or conformational effects. However, without experimental data, this remains speculative.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
